molecular formula C9H12BrNO2S B1336247 2-bromo-N-propylbenzenesulfonamide CAS No. 951883-92-4

2-bromo-N-propylbenzenesulfonamide

Cat. No.: B1336247
CAS No.: 951883-92-4
M. Wt: 278.17 g/mol
InChI Key: PYFAHNNJLVPABD-UHFFFAOYSA-N
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Description

2-Bromo-N-propylbenzenesulfonamide, also known as bromopropylbenzene sulfonamide, is an organic compound belonging to the sulfonamide family. It is a white crystalline powder with a molecular formula of C9H11BrNO2S and a molar mass of 265.14 g/mol. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the body. This compound has potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Analytical Applications

  • Oxidizing Titrant : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant for direct titrations of ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite. The synthesis, composition, and structure of this compound are well-documented, highlighting its utility in analytical chemistry (Gowda et al., 1983).

Medicinal Chemistry

  • HIV Infection Prevention : Derivatives of benzenesulfonamide, such as 4-methyl-N-(piperidin-4-yl)-N-propylbenzenesulfonamide, have been synthesized for potential use as CCR5 antagonists, targeting HIV infection prevention and control (Cheng De-ju, 2014).

  • Photodynamic Therapy for Cancer Treatment : Compounds like peripheral tetrakis-(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide substituted zinc(II) phthalocyanine have been synthesized and characterized for potential use in photodynamic therapy, a treatment modality for cancer. Their good fluorescence properties and high singlet oxygen quantum yield make them promising Type II photosensitizers (Pişkin et al., 2020).

Materials Science

  • Electrophilic Cyanation Agent : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, another related compound, has been used for the synthesis of various benzonitriles from aryl bromides. This methodology is notable for its applicability to electronically diverse and sterically demanding substrates, demonstrating its utility in materials science (Anbarasan et al., 2011).

  • Heavy Metal Sensors : Bis-sulfonamides like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been synthesized and used for developing sensors for heavy metals like cobalt ions. These studies indicate the potential of sulfonamide derivatives in environmental and healthcare applications (Sheikh et al., 2016).

Safety and Hazards

2-Bromo-N-propylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes or skin, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2-bromo-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAHNNJLVPABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429173
Record name 2-bromo-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-92-4
Record name 2-bromo-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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